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Compound Name: 2-chlorobut-3-enoic acid

Cat. No.: B6597665 Get Quote

This document provides an in-depth technical guide to the spectroscopic characteristics of 2-
chlorobut-3-enoic acid. Given the limited availability of published experimental data for this

specific compound[1][2], this guide leverages foundational spectroscopic principles and data

from analogous chemical structures to present a predictive analysis. It is intended for

researchers, chemists, and drug development professionals who may be involved in the

synthesis, purification, or characterization of this and related halogenated unsaturated

carboxylic acids. The methodologies and interpretations herein are designed to serve as a

robust framework for experimental design and data analysis.

Molecular Structure and Spectroscopic Implications
2-Chlorobut-3-enoic acid (C₄H₅ClO₂) is a chiral molecule featuring a carboxylic acid, a vinyl

group, and a chlorine atom at the alpha position to the carbonyl.[3] This unique combination of

functional groups dictates a distinct spectroscopic fingerprint. The presence of a stereocenter

at the C2 position implies that the terminal vinyl protons (H4a and H4b) are diastereotopic,

which is a critical consideration for Nuclear Magnetic Resonance (NMR) analysis.

For clarity throughout this guide, the following atomic numbering scheme will be used:

HOOC(1)-CH(2)(Cl)-CH(3)=C(4)H₂

// Nodes for atoms C1 [label="C1", pos="0,0!"]; O1a [label="O", pos="-0.5,-0.8!"]; O1b

[label="OH", pos="-0.5,0.8!"]; C2 [label="C2", pos="1.5,0!"]; Cl [label="Cl", pos="1.5,-1!"]; H2

[label="H2", pos="1.5,1!"]; C3 [label="C3", pos="3,0!"]; H3 [label="H3", pos="3,1!"]; C4
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[label="C4", pos="4.5,0!"]; H4a [label="H4a", pos="5.5,0.5!"]; H4b [label="H4b",

pos="5.5,-0.5!"];

// Edges for bonds C1 -- O1a [label="="]; C1 -- O1b; C1 -- C2; C2 -- Cl; C2 -- H2; C2 -- C3; C3 -

- C4 [label="="]; C3 -- H3; C4 -- H4a; C4 -- H4b; } /dot

Caption: Molecular structure of 2-chlorobut-3-enoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predictive Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The following sections predict the ¹H and ¹³C NMR spectra of 2-chlorobut-3-enoic acid based

on established chemical shift theory and coupling phenomena.[4][5]

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals, plus a broad signal for the

carboxylic acid proton. The electron-withdrawing effects of the chlorine and carbonyl groups will

significantly deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for 2-Chlorobut-3-enoic Acid
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Proton Label
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

H (COOH) 10.0 - 13.0 Broad Singlet 1H

Typical range for

a carboxylic acid

proton; signal is

often broad due

to hydrogen

bonding and

exchange.

H3 5.8 - 6.2

ddd (doublet of

doublet of

doublets)

1H

Vinylic proton,

deshielded by

proximity to C2.

Coupled to H2,

H4a, and H4b.[4]

H4a (trans to H3) 5.3 - 5.6

ddt (doublet of

doublet of

triplets) or

multiplet

1H

Terminal vinylic

proton. Shows

geminal coupling

with H4b, trans

coupling with H3,

and a smaller cis

coupling to H2.

H4b (cis to H3) 5.2 - 5.5

ddt (doublet of

doublet of

triplets) or

multiplet

1H

Terminal vinylic

proton. Shows

geminal coupling

with H4a, cis

coupling with H3,

and a smaller

trans coupling to

H2.

H2 4.5 - 4.9 Doublet of

doublets (dd) or

multiplet

1H Methine proton

alpha to both a

chlorine and a

carbonyl group,

causing
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significant

deshielding.

Coupled to H3.

Proton Environment

Predicted J-Couplings

H2 (α-proton)

J(H2-H3)
5-8 Hz

 couples to 

H3 (vinyl)

J(H3-H4a) trans
15-18 Hz

J(H3-H4b) cis
9-12 Hz

H4a/H4b (terminal vinyl)

J(H4a-H4b) geminal
1-3 Hz

Click to download full resolution via product page

Caption: Predicted proton-proton (J) coupling relationships in 2-chlorobut-3-enoic acid.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of

electronegative atoms (O, Cl) and sp² hybridized carbons will result in a wide distribution of

chemical shifts.

Table 2: Predicted ¹³C NMR Data for 2-Chlorobut-3-enoic Acid
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Carbon Label
Predicted Chemical Shift
(δ, ppm)

Rationale

C1 (C=O) 168 - 175
Typical range for a carboxylic

acid carbonyl carbon.

C3 (=CH) 130 - 138
Vinylic methine carbon.

Deshielded compared to C4.

C4 (=CH₂) 120 - 128

Terminal vinylic carbon. Less

substituted and therefore more

shielded than C3.

C2 (-CHCl) 55 - 65

Aliphatic carbon directly

attached to an electronegative

chlorine atom.[6]

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-chlorobut-3-enoic acid in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, spectral width of 15 ppm, relaxation delay of 2 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate the signals to determine proton ratios.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: 512-2048 scans, spectral width of 220 ppm, relaxation delay of 5

seconds.

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer)

experiment to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The

spectrum of 2-chlorobut-3-enoic acid will be dominated by absorptions from the carboxylic

acid and the vinyl group.[7][8]

Table 3: Predicted Key IR Absorption Bands

Functional Group Vibration Type
Predicted
Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) Stretch 2500 - 3300 Broad, Strong

C-H (sp²) Stretch 3010 - 3100 Medium

C=O (Carboxylic Acid) Stretch 1700 - 1725 Strong, Sharp

C=C (Alkene) Stretch 1640 - 1680 Medium

C-O (Carboxylic Acid) Stretch 1210 - 1320 Strong

=C-H (Alkene) Bend (Out-of-plane) 910 - 990 Strong

C-Cl Stretch 600 - 800 Medium-Strong

Rationale: The O-H stretch of the carboxylic acid is characteristically very broad due to

hydrogen bonding.[8] The C=O stretch is expected to be slightly lower than a simple saturated

acid due to the influence of the adjacent electronegative chlorine atom.[8] The C=C and =C-H

vibrations are characteristic of the vinyl moiety.[9][10] The C-Cl stretch appears in the

fingerprint region and confirms the presence of the halogen.[11]

// Invisible nodes for positioning node [style=invis, width=0, height=0, label=""]; p1

[pos="3.5,0.5!"]; p2 [pos="5.5,0.5!"]; p3 [pos="6.5,0.5!"]; p4 [pos="8.5,0.5!"];
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OH_Stretch -> p1; CO_Stretch -> p2; CC_Stretch -> p3; CCl_Stretch -> p4; } /dot

Caption: Predicted IR absorption regions for key functional groups.

Experimental Protocol for IR Spectroscopy
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer equipped with an ATR

(Attenuated Total Reflection) accessory is recommended for ease of use and minimal sample

preparation.

Sample Application: Place a small drop of the liquid sample (or a few crystals of the solid)

directly onto the ATR crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400

cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural confirmation. For 2-chlorobut-3-enoic
acid, the key feature will be the isotopic pattern of chlorine.

Predicted Mass Spectrum (Electron Ionization)
Molecular Ion (M⁺): The molecular weight is 120.53 g/mol .[2] Due to the natural isotopic

abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will show two molecular ion

peaks at m/z 120 (for C₄H₅³⁵ClO₂) and m/z 122 (for C₄H₅³⁷ClO₂), with a characteristic

intensity ratio of approximately 3:1.
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Key Fragmentation Pathways: Fragmentation in carboxylic acids is often driven by cleavage

adjacent to the carbonyl group.[12][13]

Loss of Chlorine: A significant peak is expected at m/z 85 ([M-Cl]⁺), corresponding to the

loss of the chlorine radical.

Loss of Carboxyl Group: A peak at m/z 75/77 ([M-COOH]⁺) from the loss of the carboxyl

radical (45 Da) would result in a chloropropenyl cation.

Alpha-Cleavage: Cleavage of the C2-C3 bond could lead to fragments like [C₃H₃Cl]⁺.

McLafferty Rearrangement: While less common for acids, it is a possibility to consider.

Table 4: Predicted Key Fragments in EI-MS

m/z (³⁵Cl/³⁷Cl) Predicted Fragment Ion Fragmentation Pathway

120 / 122 [C₄H₅ClO₂]⁺ Molecular Ion (M⁺)

85 [C₄H₅O₂]⁺ [M - Cl]⁺

75 / 77 [C₃H₄Cl]⁺ [M - COOH]⁺

45 [COOH]⁺ Carboxyl cation

[C₄H₅ClO₂]⁺˙
m/z 120/122

[C₄H₅O₂]⁺
m/z 85

- •Cl

[C₃H₄Cl]⁺
m/z 75/77

- •COOH

[COOH]⁺
m/z 45

α-cleavage

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-chlorobut-3-enoic acid in EI-MS.
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Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a

gas chromatograph (GC-MS) for sample introduction, is standard. Direct infusion via a solids

probe can also be used.

GC-MS Method:

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like

dichloromethane or ethyl acetate.

Injection: Inject 1 µL into the GC.

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven

temperature from a low initial temperature (e.g., 50°C) to a high final temperature (e.g.,

250°C) to ensure elution.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 200.

Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) and major fragment ions.

Compare the observed isotopic ratio with the theoretical 3:1 ratio for chlorine.

Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 2-
chlorobut-3-enoic acid. The predicted NMR, IR, and MS data are based on established

chemical principles and serve as a valuable reference for researchers. The ¹H NMR is

expected to show complex splitting due to the chiral center, the IR spectrum will be

characterized by strong absorptions from the carboxylic acid and vinyl groups, and the mass

spectrum will be defined by the 3:1 isotopic signature of chlorine. The detailed protocols

provided offer a starting point for the empirical acquisition and verification of this data, ensuring

scientific rigor and trustworthiness in the structural elucidation of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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to 2-Chlorobut-3-enoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6597665#spectroscopic-data-for-2-chlorobut-3-enoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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